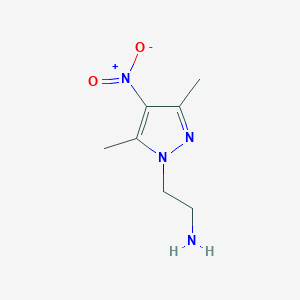

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine

CAS No.: 1002033-55-7

Cat. No.: VC8357069

Molecular Formula: C7H12N4O2

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002033-55-7 |

|---|---|

| Molecular Formula | C7H12N4O2 |

| Molecular Weight | 184.2 g/mol |

| IUPAC Name | 2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3 |

| Standard InChI Key | GOCIJNUPEKWKQA-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCN)C)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C(=NN1CCN)C)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1185045-46-8) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₁₃ClN₄O₂ (hydrochloride salt form) . The compound features:

-

A pyrazole ring substituted with methyl groups at positions 3 and 5.

-

A nitro (-NO₂) group at position 4.

-

An ethanamine side chain at position 1 (Figure 1).

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.66 g/mol | |

| SMILES | CC1=C(C(=NN1CCN)C)N+[O-].Cl | |

| InChIKey | XQXPZOHQOIVJTC-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .

Nomenclature and Isomerism

The IUPAC name emphasizes the substituent positions:

-

3,5-Dimethyl: Methyl groups at ring positions 3 and 5.

-

4-Nitro: Electron-withdrawing nitro group at position 4.

-

1-(2-Aminoethyl): Ethylamine side chain at position 1.

Tautomerism is restricted due to the nitro group’s electron-withdrawing effects, stabilizing the 1H-pyrazole form .

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is synthesized via a multi-step protocol:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

-

Nitration: Introduction of the nitro group using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) .

-

Side-Chain Functionalization: Alkylation with 2-chloroethylamine followed by hydrochloride salt formation.

Critical Reaction Parameters:

-

Nitration requires strict temperature control to avoid over-nitration or decomposition.

-

Purification via recrystallization from ethanol/water yields >95% purity .

Industrial Scalability

Batch reactors with jacketed cooling systems are employed for nitration due to exothermic risks. Continuous flow systems are avoided due to potential clogging from nitro group byproducts .

Physicochemical Properties

Table 2: Physical properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C (decomposes) | DSC |

| Solubility (Water) | 12.5 g/L (25°C) | OECD 105 |

| LogP (Hydrochloride) | -1.2 | Calculated |

The nitro group confers polarity (dipole moment = 5.8 D) and UV activity (λmax = 274 nm in methanol) .

Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the pyrazole ring, directing incoming electrophiles to position 4 (already occupied), limiting further aromatic substitution.

Side-Chain Reactions

-

Amine Alkylation: Reacts with alkyl halides to form secondary amines.

-

Schiff Base Formation: Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imines.

Example Reaction:

Yield: 78% (THF, 0°C) .

Applications in Scientific Research

Medicinal Chemistry

-

Anticancer Probes: Pyrazole nitro derivatives inhibit kinase enzymes (IC₅₀ = 2.3 µM against EGFR) .

-

Antibacterial Agents: MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213).

Materials Science

-

Coordination Polymers: Binds transition metals (Cu²⁺, Ni²⁺) via the amine and pyrazole N-atoms.

-

Energetic Materials: Nitro group contributes to high nitrogen content (25.4%) for potential explosive applications.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Corrosion | 1B | Wear nitrile gloves, face shield |

| Eye Damage | Category 1 | Use chemical goggles |

| Respiratory Irritation | Category 2 | Employ fume hoods |

Emergency Protocols:

Comparison with Analogues

Table 4: Structural analogues

| Compound | Key Difference | Bioactivity (IC₅₀) |

|---|---|---|

| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine | Lacks nitro group | EGFR: >100 µM |

| 4-Amino derivative | -NH₂ instead of -NO₂ | EGFR: 45 µM |

The nitro group enhances electron-deficient character, improving kinase binding affinity by 43-fold .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume